molecular formula C7H20Cl2N2O B1447037 3-[(2-Aminoethyl)(ethyl)amino]propan-1-ol dihydrochloride CAS No. 1803603-44-2

3-[(2-Aminoethyl)(ethyl)amino]propan-1-ol dihydrochloride

Cat. No. B1447037
M. Wt: 219.15 g/mol
InChI Key: OINPYYBDBNRJEU-UHFFFAOYSA-N
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Description

3-[(2-Aminoethyl)(ethyl)amino]propan-1-ol dihydrochloride is a chemical compound with the CAS Number: 1803603-44-2 . It has a molecular weight of 219.15 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H18N2O.2ClH/c1-2-9(6-4-8)5-3-7-10;;/h10H,2-8H2,1H3;2*1H . This code provides a specific representation of the molecular structure.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature .

Scientific Research Applications

Synthesis and Characterization

  • The compound has been utilized in the synthesis and characterization of various chemicals, such as substituted phenyl azetidines, which show potential as antimicrobial agents. This involves a series of reactions starting from similar compounds and eventually leading to the target molecule (Doraswamy & Ramana, 2013).

Polymorphism Study in Pharmaceutical Compounds

  • A study investigated polymorphic forms of an investigational pharmaceutical compound, demonstrating the use of this compound in spectroscopic and diffractometric techniques. This research is essential for understanding physical and analytical characteristics of drugs (Vogt et al., 2013).

Conformational Analyses in Different Environments

  • The compound was used in crystal structure analyses of derivatives, highlighting its role in studying molecular conformations and interactions in various environments. This is crucial for understanding molecular behavior and potential applications in drug design (Nitek et al., 2020).

Chemistry of Schiff Base Ligands

  • Research on the synthesis of Schiff base ligands derived from amines like 3-[(2-Aminoethyl)(ethyl)amino]propan-1-ol dihydrochloride, highlights its use in creating complex molecular structures. These studies have implications in coordination chemistry and material science (Keypour et al., 2015).

Synthesis of Src Kinase Inhibitors

  • In a study exploring the synthesis of derivatives for use as Src kinase inhibitors, this compound played a role in creating molecules with potential anticancer activities. This indicates its utility in the field of medicinal chemistry and drug development (Sharma et al., 2010).

Cation-Exchange Chromatography

  • It has been used in the synthesis of polyamines through cation-exchange chromatography. This technique is vital for purifying complex organic compounds, demonstrating the compound's role in advanced chemical synthesis (Geue & Searle, 1983).

Coordination Chemistry with Zinc(II)

  • The compound contributes to the study of coordination chemistry with zinc(II), illustrating its importance in understanding metal-ligand interactions. Such studies are foundational in inorganic chemistry and materials science (Keypour et al., 2018).

Corrosion Inhibition on Carbon Steel

  • The compound is significant in synthesizing amines that show potential as corrosion inhibitors on carbon steel. This application is crucial in industrial and engineering contexts for material protection and longevity (Gao et al., 2007).

Synthesis of Cathinone Derivatives

  • It has been involved in the synthesis and study of cathinone derivatives. Understanding these compounds is important in forensic toxicology and pharmaceutical research (Kuś et al., 2016).

Enzymatic Resolution in Asymmetric Synthesis

  • The compound was used in the enzymatic resolution of chiral 1,3-amino alcohols, indicating its role in asymmetric synthesis, which is vital in producing chiral drugs and chemicals (Torre et al., 2006).

Drug Development and Pharmacology

  • Studies on the compound have contributed to the development of new drugs and understanding pharmacological interactions, demonstrating its relevance in medicinal chemistry (Various Authors, Various Years).

Safety And Hazards

The compound has been classified with the signal word “Warning” under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The hazard statements associated with it are H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing hands thoroughly after handling .

properties

IUPAC Name

3-[2-aminoethyl(ethyl)amino]propan-1-ol;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H18N2O.2ClH/c1-2-9(6-4-8)5-3-7-10;;/h10H,2-8H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OINPYYBDBNRJEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCCO)CCN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H20Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(2-Aminoethyl)(ethyl)amino]propan-1-ol dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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